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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical administration of GSK3145095, a

potent and selective RIP1 kinase inhibitor, in rat and dog models. The data and protocols are

based on the findings from the study by Harris et al. (2019) titled "Identification of a RIP1

Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer."[1]

[2][3] GSK3145095 has been investigated for its potential in oncology, particularly pancreatic

cancer.[1][2][3][4][5]

Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic profile of GSK3145095 (referred to as compound 6 in the primary

literature) was assessed in both rat and dog models following intravenous (IV) and oral (PO)

administration. The compound demonstrated low clearance and good oral bioavailability in

these preclinical species.[1][2]

Table 1: Summary of Intravenous (IV) Pharmacokinetic Parameters of GSK3145095 in Rat and

Dog Models[1][2]
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Parameter Rat Dog

Dose (mg/kg) 1.0 1.1

Clearance (Cl) (mL/min/kg) 27 ± 5 9.8 ± 1.8

Volume of Distribution (Vdss)

(L/kg)
1.8 -

Terminal Half-Life (t½) (h) - -

Data presented as mean ± standard deviation where available. Dashes indicate data not

provided in the source.

Table 2: Summary of Oral (PO) Pharmacokinetic Parameters of GSK3145095 in Rat and Dog

Models[1][2]

Parameter Rat Dog

Dose (mg/kg) 2.0 -

Maximum Concentration

(Cmax) (ng/mL)
- -

Time to Maximum

Concentration (Tmax) (h)
- -

Area Under the Curve (AUC)

(ng·h/mL)
- -

Oral Bioavailability (%) Good Good

Specific quantitative values for oral administration in dogs were not detailed in the primary

publication, though good oral bioavailability was noted.[1][2]

Experimental Protocols
The following protocols are based on the methodologies described for the preclinical evaluation

of GSK3145095.[1][2]
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In Vivo Pharmacokinetic Studies
Animal Models:

Male Sprague-Dawley rats.

Male Beagle dogs.

Note: Specific details on the age, weight, and health status of the animals were not

provided in the referenced publication.

Housing and Acclimation:

Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

Animals were acclimated to the facility before the study initiation.

Dosing Formulations:

Intravenous (IV) Formulation: 20% Captisol®, 5% DMSO in PBS.[1][2]

Oral (PO) Formulation: 6% Captisol®, 5% DMSO in PBS.[1][2]

Dosing Administration:

Intravenous: Administered as a bolus injection or infusion into a suitable vein (e.g., tail vein

for rats, cephalic vein for dogs).

Oral: Administered via oral gavage.

Blood Sample Collection:

Serial blood samples were collected at predetermined time points post-dose.

Blood was collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

Plasma was separated by centrifugation and stored frozen until analysis.

Bioanalytical Method:
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Plasma concentrations of GSK3145095 were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Note: Specific details of the analytical method were not provided in the primary

publication.

Pharmacokinetic Analysis:

Pharmacokinetic parameters were calculated using non-compartmental analysis of the

plasma concentration-time data.

Tissue Distribution Study (Rat)
A tissue distribution study was conducted in rats to understand the distribution of GSK3145095
into various organs.[1][2]

Animal Model: Male Sprague-Dawley rats.

Dosing: Intravenous infusion over 4 hours.

Sample Collection: At the end of the infusion, blood and various tissues (liver, kidney, colon,

heart, skin) were collected.

Analysis: The concentration of GSK3145095 in blood and tissue homogenates was

determined.

Findings: The compound showed higher concentrations in the liver and kidney (7–8-fold

higher than blood) and comparable concentrations in the colon, heart, and skin (0.7–3-fold of

blood levels).[1][2]

Visualizations
Signaling Pathway
GSK3145095 is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key

mediator in the signaling pathways of programmed cell death (necroptosis) and inflammation.

[2][4]
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Caption: Simplified RIPK1 signaling pathway and the inhibitory action of GSK3145095.
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Experimental Workflow
The following diagram outlines the general workflow for the in vivo pharmacokinetic studies of

GSK3145095 in rat and dog models.
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Caption: General experimental workflow for pharmacokinetic studies of GSK3145095.

Metabolic Pathways
GSK3145095 undergoes both Phase I and Phase II metabolism. The primary metabolic

pathways identified in rat, monkey, and human hepatocytes are hydroxylation and

glucuronidation.[1][2]
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Caption: Primary metabolic pathways of GSK3145095.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for GSK3145095
Administration in Rat and Dog Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607824#gsk3145095-administration-in-rat-and-dog-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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